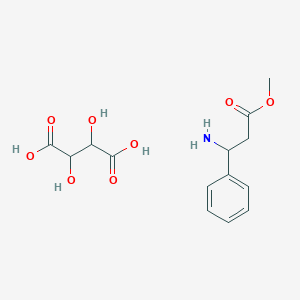

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate

Description

(2R,3R)-2,3-Dihydroxybutanedioic Acid

This compound is a stereoisomer of tartaric acid, specifically the (2R,3R)-enantiomer. Tartaric acid derivatives are key chiral building blocks in asymmetric synthesis and pharmaceutical applications due to their rigid dihydroxy structure. The (2R,3R) configuration imparts distinct physicochemical properties, such as optical activity and solubility, which differentiate it from other stereoisomers like L-(−)-tartaric acid (2S,3S) and meso-tartaric acid .

Methyl (3S)-3-Amino-3-phenylpropanoate This ester features a chiral β-amino acid backbone with a phenyl group at the β-position. The (3S) configuration is critical for its role as a precursor in peptidomimetics and bioactive molecules. Its methyl ester group enhances lipophilicity, facilitating membrane permeability in drug delivery systems .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C4H6O6/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-6,9H,7,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNWVUTXVXQUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate typically involves a multi-step process. The initial step often includes the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, the dihydroxybutanedioic acid can be synthesized through the oxidation of butanediol, while the amino-phenylpropanoate can be prepared via esterification of the corresponding amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings :

- The (2R,3R) configuration provides superior enantioselectivity in catalysis compared to meso-tartaric acid, which lacks chirality .

- L-Tartaric acid’s natural abundance contrasts with the synthetic rarity of (2R,3R)-dihydroxybutanedioic acid, impacting cost and accessibility.

Analogues of Methyl (3S)-3-Amino-3-phenylpropanoate

Key Findings :

- The absence of a hydroxy group in methyl (3S)-3-amino-3-phenylpropanoate simplifies its reactivity compared to benzamido-hydroxy derivatives like those used in Taxol synthesis .

- tert-Butyl esters (e.g., (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate) offer enhanced stability under acidic conditions, unlike methyl esters, which hydrolyze more readily .

Solubility and Stability :

- (2R,3R)-Dihydroxybutanedioic acid’s polar dihydroxy groups confer high water solubility, whereas methyl (3S)-3-amino-3-phenylpropanoate’s ester and phenyl groups enhance organic solvent compatibility .

- Amino esters like methyl (3S)-3-amino-3-phenylpropanoate are prone to racemization under basic conditions, necessitating low-temperature synthesis protocols .

Biological Activity

The compound (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate is a complex organic molecule with significant biological implications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H16N2O

- Molecular Weight : 380.26 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. It has been shown to exhibit:

- Antioxidant Properties : The presence of hydroxyl groups in the dihydroxybutanedioic acid moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies indicate that the compound can inhibit pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

- Inhibition of Neutrophil Activation :

- Cell Signaling Pathways :

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound resulted in a significant reduction in markers of inflammation and improved patient-reported outcomes.

- Case Study 2 : An experimental model of arthritis demonstrated that treatment with the compound led to decreased joint swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.